![molecular formula C15H18N4O3S B2423917 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-75-8](/img/structure/B2423917.png)

3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

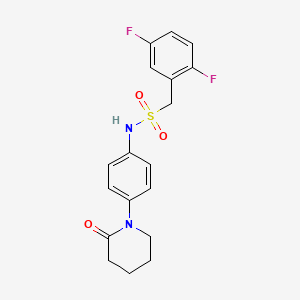

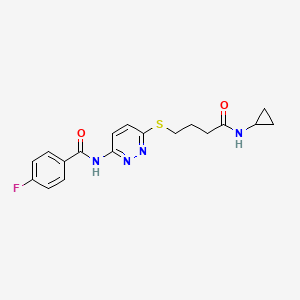

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidinone core, a piperidin-4-yl group, and a cyclopropylsulfonyl group. Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities .Physical And Chemical Properties Analysis

The molecular formula of this compound is C15H18N4O3S and the molecular weight is 334.39. Other physical and chemical properties are not available in the literature.科学的研究の応用

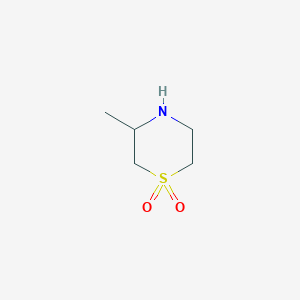

Synthesis and Characterization

Compounds similar to "3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one" have been synthesized and characterized for their potential in various applications, including antimicrobial activities. The synthesis involves systematic investigation, employing starting materials like piperidin-4-one Hydrochloride and benzenesulfonyl chloride, leading to the creation of compounds with significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011). This highlights the compound's role in developing new antimicrobial agents.

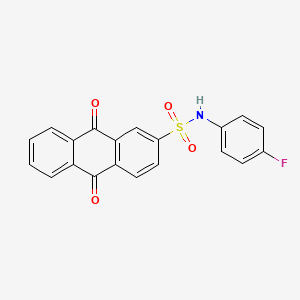

Antimicrobial Activity

Research on analogs of the specified compound has shown promising antimicrobial properties. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety prepared from related starting materials exhibited antimicrobial activity, suggesting potential applications in fighting bacterial infections (Ammar et al., 2004).

Antiproliferative Activity

The antiproliferative effects against human cancer cell lines of derivatives related to "this compound" have been investigated, revealing that certain synthesized compounds show good activity on various cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).

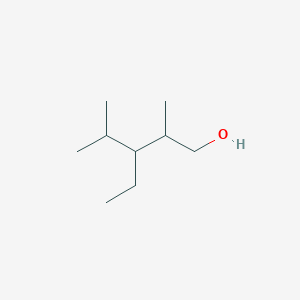

Herbicidal Activity

Compounds in this class have also demonstrated herbicidal activities, suggesting their use in agricultural applications to control weeds effectively (Yang Huazheng, 2011). The exploration of these compounds for herbicidal purposes could lead to the development of new, more efficient herbicides.

Antiviral and Cytotoxic Agents

Research has extended into the synthesis of derivatives with antiviral and cytotoxic properties, showing activity against viruses like herpes simplex and HIV, as well as broad-spectrum antitumor activity. This suggests potential therapeutic applications in treating viral infections and cancer (El-Subbagh et al., 2000).

将来の方向性

The future directions for this compound could involve further exploration of its therapeutic potential. Pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Therefore, this compound could be studied for similar activities. Additionally, the development of new synthetic protocols for the preparation of this compound could be another area of future research.

作用機序

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

This compound acts as a potent inhibitor of EGFR . It binds to the active site of the EGFR, preventing the receptor from activating its downstream signaling pathways . This inhibition disrupts the normal functioning of the cell, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound’s action primarily affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic properties of these compounds suggest they have the potential for good bioavailability .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell proliferation and survival . This makes it a potential candidate for the treatment of cancers where EGFR is overexpressed .

特性

IUPAC Name |

3-(1-cyclopropylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-15-13-2-1-7-16-14(13)17-10-19(15)11-5-8-18(9-6-11)23(21,22)12-3-4-12/h1-2,7,10-12H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOJVEYQEPQAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2423835.png)

![N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2423840.png)

![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl]{[4-(1H-imidazol-1-ylcarbonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2423843.png)

![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)

![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)